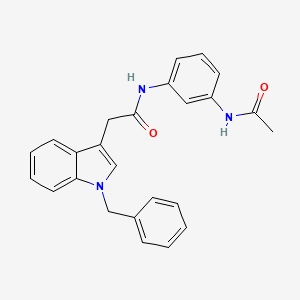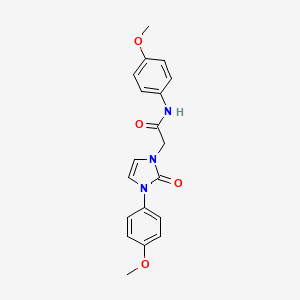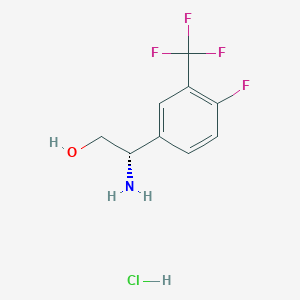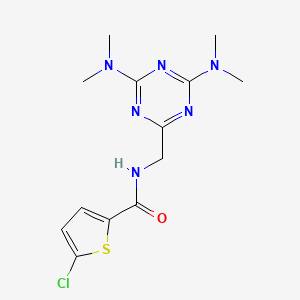
(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound has been studied for its potential applications in material science, pharmaceuticals, and organic chemistry. Its structural complexity, incorporating both fluorophenyl and thiophenyl groups attached to a pyrrolidinyl methanone, highlights its importance in synthetic and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves multi-step substitution reactions, often starting from boric acid ester intermediates with benzene rings. These processes typically employ FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside single-crystal X-ray diffraction for crystallographic and conformational analyses (Huang et al., 2021).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations play a crucial role in understanding the molecular structures of such compounds. Conformational analyses indicate that the molecular structures optimized by DFT align with those determined by single-crystal X-ray diffraction, shedding light on the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound has been synthesized as an intermediate in a series of boric acid ester compounds with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures, which are consistent with crystal structures determined by X-ray diffraction. This compound's molecular electrostatic potential and frontier molecular orbitals are also investigated, revealing some of its physicochemical properties (Huang et al., 2021).
Crystal Structure of Related Compounds : The crystal structure of similar compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been studied due to their significance in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities and are used in various applications, including electronics and solar cells (Nagaraju et al., 2018).
Pharmacological Research
Anticonvulsant Agents : Derivatives of similar compounds, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. This research is essential for developing new treatments for epilepsy (Malik & Khan, 2014).
Antimicrobial Activities : Compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives have been studied for their antimicrobial activities against various microorganisms. This research is crucial for developing new antibacterial and antifungal drugs (Singh, Singh, & Bhanuka, 2016).
Antitumor Activity : Studies have been conducted on compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone for their antitumor properties. This research provides insights into potential cancer treatments (Tang & Fu, 2018).
Propriétés
IUPAC Name |
(3-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSDSRAYLVESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)




![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)